5-(2-Hydroxyphenyl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyphenyl)-3-methylphenol: is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyphenyl)-3-methylphenol typically involves the electrophilic substitution of a phenol derivative. One common method is the reaction of 2-hydroxybenzaldehyde with methylmagnesium bromide, followed by oxidation to yield the desired compound . Another approach involves the condensation of 2-hydroxyacetophenone with formaldehyde under basic conditions, followed by cyclization and oxidation .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the hydrogenation and oxidation steps, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Hydroxyphenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry: 5-(2-Hydroxyphenyl)-3-methylphenol is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs with anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-3-methylphenol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
2-Hydroxyphenyl-3-methylphenol: Similar structure but different substitution pattern.
3-Hydroxyphenyl-5-methylphenol: Another isomer with distinct chemical properties.
2,3-Dihydroxyphenyl-5-methylphenol: Contains an additional hydroxyl group, affecting its reactivity.
Uniqueness: 5-(2-Hydroxyphenyl)-3-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-10(8-11(14)7-9)12-4-2-3-5-13(12)15/h2-8,14-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUKPNKYPCYLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683678 |
Source
|
Record name | 5'-Methyl[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261900-67-7 |
Source
|
Record name | 5'-Methyl[1,1'-biphenyl]-2,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.